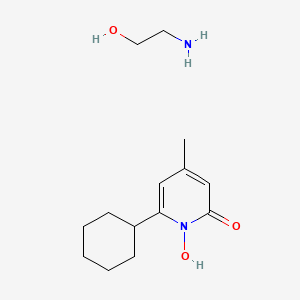
Ciclopirox olamine
Descripción general
Descripción
Ciclopirox Olamine is a synthetic antifungal agent used for topical dermatologic treatment of superficial mycoses . It is particularly effective against Tinea versicolor . It is often used clinically as the olamine salt of ciclopirox .
Synthesis Analysis
This compound loaded niosomes were developed using various surfactants along with cholesterol in different proportions by ether injection and film hydration method . Loading this compound into a hybridized vesicular system is expected to enhance its buccal permeation and hence, therapeutic activity .
Molecular Structure Analysis
The crystal structure of ciclopirox was determined . The crystal belongs to space group I41/a, and the cell dimensions are = 26.0133(6) and c = 15.8980(8)Å . There are two ciclopirox molecules, of which one is neutral and the other is negatively charged, and one positively charged 2-amino ethanol molecule in an asymmetric unit .
Chemical Reactions Analysis
This compound displayed a well-defined irreversible oxidation peak at the potential of +0.68 V . The analysis of recorded currents depending on the scan rate showed their diffusion character .
Physical And Chemical Properties Analysis
The influence of the method of oil incorporation on the physical properties (pH, particle size, rheological properties) of this compound was studied .
Aplicaciones Científicas De Investigación
Tratamiento del cáncer de mama triple negativo
CPX, en combinación con metformina, ha mostrado una actividad antitumoral sinérgica en el cáncer de mama triple negativo (TNBC). CPX induce el arresto del ciclo celular en la fase G1 y activa la vía de apoptosis intrínseca mediante la regulación descendente de las proteínas antiapoptóticas . La combinación de CPX y metformina da como resultado una inhibición más potente de la proliferación de células TNBC .
Inhibición de la proliferación del carcinoma hepatocelular
Se ha encontrado que CPX inhibe la proliferación en las células de carcinoma hepatocelular (HCC) pero no en las células de colangiocarcinoma intrahepático al detener el ciclo celular . Los efectos anticancerígenos de CPX en las células HCC también se atribuyen a la acumulación de ROS provocada por CPX y la regulación descendente de DJ-1 .
Inducción de la autofagia protectora en el carcinoma hepatocelular
CPX puede promover el flujo autofágico completo, lo que alivia el efecto anticancerígeno de CPX en las células HCC . El eliminador de ROS (NAC) atenuaría la autofagia protectora inducida por CPX .
Tratamiento de la tiña del pie
La crema de CPX al 1% ha mostrado una respuesta preferencial en el tratamiento de los signos y síntomas inflamatorios de la tiña del pie en comparación con la crema de clotrimazol al 1% .
Tratamiento de micosis cutáneas y ungueales
CPX se utiliza en el tratamiento de varios tipos de micosis cutáneas y ungueales. Destruye las células de los hongos directamente o ralentiza el crecimiento de la colonia de hongos .
Tratamiento de la tiña versicolor y la dermatitis seborreica
Otras indicaciones para este fármaco son la tiña versicolor y la dermatitis seborreica .
Mecanismo De Acción
Target of Action
Ciclopirox olamine is a broad-spectrum antifungal agent that primarily targets a variety of fungal organisms such as dermatophytes, yeasts, dimorphic fungi, eumycetes, and actinomycetes . It is particularly effective against Tinea versicolor .
Mode of Action
This compound functions by chelating polyvalent cations, specifically ferric (Fe3+) and aluminum (Al3+) ions . This results in the inhibition of metal-dependent enzymes that are responsible for the degradation of peroxides within the fungal cell . This unique mode of action differentiates this compound from other antifungal agents, such as the azoles, which target the sterol synthesis of fungal cells .
Biochemical Pathways
The chelation of polyvalent cations by this compound disrupts several biochemical pathways within the fungal cell. It inhibits essential co-factors in enzymes, leading to the disruption of cellular activities such as mitochondrial electron transport processes, energy production, and nutrient intake across the cell membrane . Exposure of cells to this compound also leads to a distinct up- or down-regulation of genes encoding iron permeases or transporters .
Pharmacokinetics
This compound is highly keratinophilic with good penetrance through the nail plate . The evaporation of volatile solvents in the lacquer results in approximately 35% this compound concentration in the remaining lacquer film, providing a high concentration gradient for penetration into the nail . The bioavailability of this compound is less than 5% with prolonged use .
Result of Action
The action of this compound results in the inhibition of fungal growth and the induction of apoptosis in fungal cells . At higher concentrations, this compound may alter the cell permeability and the cell membrane of dermatophytes, Candida albicans, and Malassezia furfur . It also induces reactive oxygen species production, causes DNA damage, and activates the ATR-CHK1-P53 pathway .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the presence of iron and aluminum ions in the environment can affect the chelation activity of this compound . Furthermore, the pH of the environment can influence the stability and solubility of this compound, thereby affecting its antifungal activity.
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Ciclopirox olamine exhibits its antifungal properties by interacting with various enzymes and proteins. Its main mode of action is thought to be its high affinity for trivalent cations, which inhibit essential co-factors in enzymes . This results in the inhibition of metal-dependent enzymes responsible for peroxide degradation within fungal cells . This differentiates this compound from other antifungal agents, such as the azoles, which target the sterol synthesis of fungal cells .
Cellular Effects
This compound has a broad-spectrum antifungal activity that also has antibacterial and anti-inflammatory properties . It exhibits either fungistatic or fungicidal activity in vitro against a broad spectrum of fungal organisms, such as dermatophytes, yeasts, dimorphic fungi, eumycetes, and actinomycetes . It also disrupts DNA repair, cell division signals and structures (mitotic spindles) as well as some elements of intracellular transport .
Molecular Mechanism
This compound exerts its effects at the molecular level through a unique mechanism. Unlike antifungals such as itraconazole and terbinafine, which affect sterol synthesis, this compound is thought to act through the chelation of polyvalent metal cations, such as Fe3+ and Al3+ . This results in the inhibition of the availability of essential co-factors for enzymes .
Temporal Effects in Laboratory Settings
This compound is highly keratinophilic with good penetrance through the nail plate . The evaporation of volatile solvents in the lacquer results in approximately 35% this compound concentration in the remaining lacquer film providing a high concentration gradient for penetration into the nail .
Metabolic Pathways
Glucuronidation is the main metabolic pathway of this compound . This process involves the addition of a glucuronic acid group to this compound, increasing its solubility and facilitating its excretion from the body .
Transport and Distribution
This compound penetrates into hair and through the epidermis and hair follicles into sebaceous glands and dermis . This allows it to reach the site of fungal infection and exert its antifungal effects .
Subcellular Localization
Given its mechanism of action, it can be inferred that it likely interacts with enzymes in the cytoplasm of the cell where it chelates polyvalent metal cations .
Propiedades
IUPAC Name |
2-aminoethanol;6-cyclohexyl-1-hydroxy-4-methylpyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.C2H7NO/c1-9-7-11(13(15)12(14)8-9)10-5-3-2-4-6-10;3-1-2-4/h7-8,10,15H,2-6H2,1H3;4H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBRHNTMUYWQHMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C(=C1)C2CCCCC2)O.C(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6045583 | |
| Record name | Ciclopirox olamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6045583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
41621-49-2 | |
| Record name | Ciclopirox olamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41621-49-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ciclopirox olamine [USAN:USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041621492 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ciclopirox olamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756694 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ciclopirox olamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=336278 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ciclopirox olamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6045583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-cyclohexyl-1-hydroxy-4-methylpyridin-2(1H)-one, compound with 2-aminoethanol (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.405 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CICLOPIROX OLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/50MD4SB4AP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



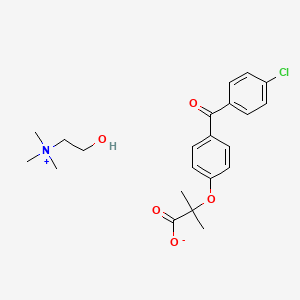
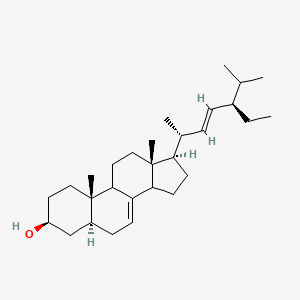
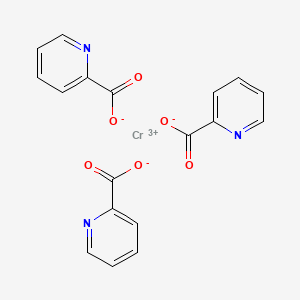
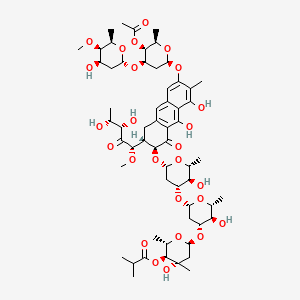
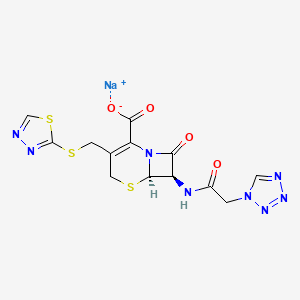
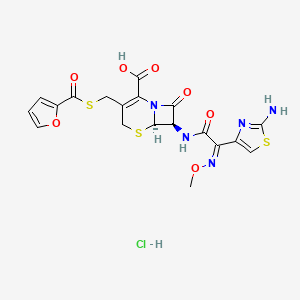
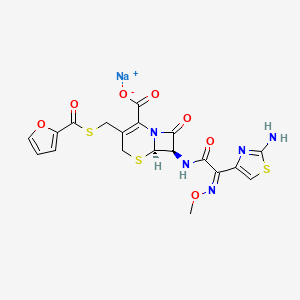
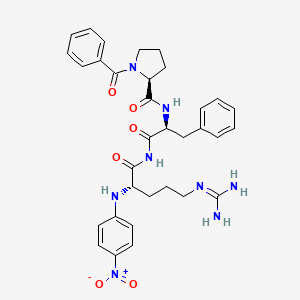
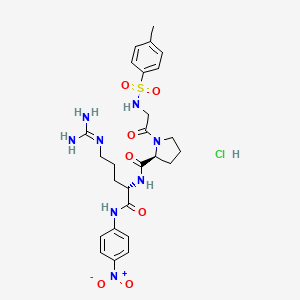

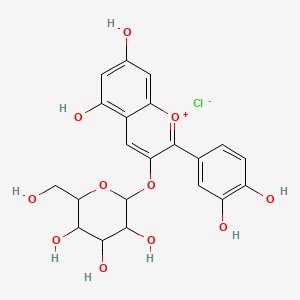
![[4-(2-Benzyl-2H-indazol-3-yl)phenyl]methanol](/img/structure/B1668922.png)
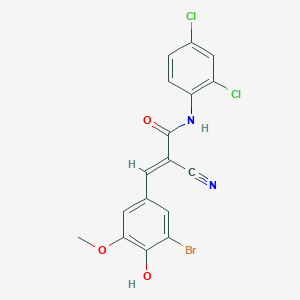
![1,3-Dichloro-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline](/img/structure/B1668926.png)